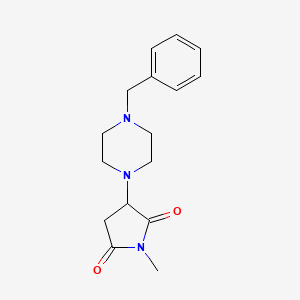

3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

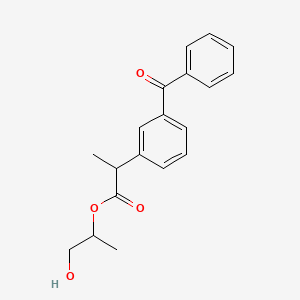

3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a pyrrolidine-2,5-dione moiety, which contributes to its diverse chemical reactivity and biological activity.

科学的研究の応用

Anticonvulsant Properties

- Several derivatives of 3-arylpyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione, related to 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione, were synthesized and tested for their anticonvulsant activity, demonstrating potential effectiveness in this area (Obniska & Zagórska, 2003).

Antimicrobial Activity

- A study on the synthesis and antimicrobial activity of succinimide derivatives, closely related to this compound, revealed promising in vitro antifungal activities against several test fungi (Cvetković et al., 2019).

Versatility as Organic Substrates

- 3-Ylidenepiperazine-2,5-diones, a class of compounds including this compound, have been studied for their utility as versatile organic substrates. They are prone to various addition reactions, potentially useful in synthesizing natural products and analogs (Liebscher & Jin, 1999).

Serotonin Receptor Activity

- Novel derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione, structurally related to this compound, were synthesized and their serotonin receptor affinities were determined. Some compounds demonstrated significant receptor affinity, indicating potential applications in this domain (Obniska et al., 2003).

Structural Studies

- Structural studies on derivatives of piperazine-2,5-diones, including N4-methylation changes, provide insights into their conformational properties, which are important for understanding their pharmacological behavior (Nakao et al., 2016).

Antiproliferative Properties

- Piperazine derivatives, similar to this compound, were tested for their inhibitory effects on cell proliferation, showing potential antiproliferative properties against certain cancer cell lines (Saab et al., 2013).

作用機序

Target of Action

The primary target of 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is found in neuro-anatomical regions .

Mode of Action

The compound acts as a 5-HT3 receptor antagonist . Antagonists block or inhibit the action of receptors, preventing a response. In this case, this compound prevents the 5-HT3 receptor from responding to serotonin, which can lead to various downstream effects .

Biochemical Pathways

Therefore, antagonism of this receptor could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The compound has been noted to have an optimal log p and significant pa2 value . Log P is a measure of a compound’s lipophilicity, which can influence its absorption and distribution in the body. The pA2 value is a measure of the antagonist’s potency .

Result of Action

The compound’s antagonism of the 5-HT3 receptor has been associated with antidepressant-like effects in rodent behavioral models of depression . This suggests that the compound could potentially have therapeutic applications in the treatment of depression .

Safety and Hazards

生化学分析

Biochemical Properties

Based on its structural similarity to other benzylpiperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have been shown to exhibit significant antibacterial and antifungal activity

Molecular Mechanism

It is known that benzylpiperazine derivatives can bind to various biomolecules, potentially influencing enzyme activity and gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 4-benzylpiperazine with 1-methylpyrrolidine-2,5-dione under specific conditions. One common method includes the use of reductive amination, where the piperazine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production:特性

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-17-15(20)11-14(16(17)21)19-9-7-18(8-10-19)12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOJJNHBTVGMQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B2485359.png)

![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)

![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)

![[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2485366.png)

![2-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-4-carbonitrile](/img/structure/B2485370.png)

![N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2485378.png)

![1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2485382.png)